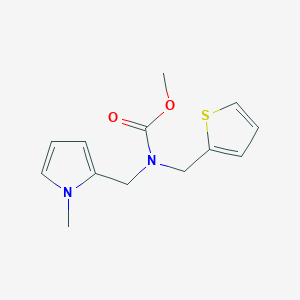
methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate is an organic compound that features a unique combination of pyrrole and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate typically involves the following steps:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of the pyrrole derivative. This can be achieved through a nucleophilic substitution reaction where methylamine reacts with 2-pyrrole methanol in the presence of a base.
Formation of the Thiophene Derivative: The thiophene derivative is synthesized by reacting thiophene-2-carboxylic acid with methanol in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the pyrrole and thiophene derivatives with methyl carbamate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- Methyl (1-methyl-1H-pyrrol-2-yl)methylcarbamate
- Methyl (thiophen-2-ylmethyl)carbamate
- Methyl (1-methyl-1H-pyrrol-2-yl)carbamate
Uniqueness
Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate is unique due to the presence of both pyrrole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
methyl N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-14-7-3-5-11(14)9-15(13(16)17-2)10-12-6-4-8-18-12/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXFWHOGBHSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














